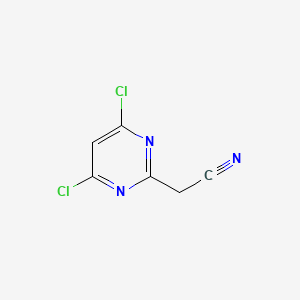

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUULABSLYIJIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280607 | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-43-1 | |

| Record name | 63155-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile (CAS: 63155-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its reactive dichloropyrimidine core, coupled with a functional nitrile group, provides a scaffold for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents and crop protection solutions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. While some data points like melting point and density are not consistently reported across public domains, the available information provides a foundational understanding of the compound's physical characteristics.

| Property | Value | Reference |

| CAS Number | 63155-43-1 | [1] |

| Molecular Formula | C₆H₃Cl₂N₃ | [2] |

| Molecular Weight | 188.01 g/mol | [2] |

| Appearance | Light yellow to yellow solid | |

| Boiling Point | 305.9 °C | [2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data:

-

¹H NMR: A singlet corresponding to the methylene protons (CH₂) is expected, alongside a singlet for the pyrimidine ring proton (H-5). The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: Signals for the cyanomethyl carbon, the methylene carbon, and the carbons of the dichloropyrimidine ring are anticipated. The two chlorine-bearing carbons (C-4 and C-6) are expected to have similar chemical shifts.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Cl stretching, and aromatic C-N stretching are expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the chlorination of a dihydroxypyrimidine precursor.

Experimental Protocol: Synthesis from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide

This protocol is based on a reported synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(4,6-dihydroxypyrimidin-2-yl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (1.0 equivalent) in phosphorus oxychloride (excess).

-

Slowly add N,N-dimethylaniline (approximately 2.1 equivalents) through the condenser.

-

Gently heat the reaction mixture in an oil bath. Once the reaction initiates (often indicated by a color change or gas evolution), remove the heat source.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 10 minutes.

-

Carefully decant the hot reaction solution onto crushed ice (approximately 100 g for a 37 mmol scale reaction).

-

Extract the resulting suspension with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a yellow solid.[3]

Diagram of Synthetic Workflow:

Reactivity and Synthetic Applications

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for creating diverse molecular libraries. The reactivity of the chlorine atoms can be modulated by reaction conditions and the nature of the nucleophile.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a fundamental reaction for introducing diverse functional groups.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are pivotal in modern drug discovery for constructing complex molecular architectures.

Diagram of Reactivity:

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of biologically active compounds.

Pharmaceutical Applications

The dichloropyrimidine scaffold is a common feature in many kinase inhibitors. While specific examples directly originating from this compound are not extensively documented in publicly available literature, its structural similarity to precursors of drugs like Dasatinib, a multi-targeted kinase inhibitor, highlights its potential in this area. The general synthetic strategy involves the sequential displacement of the chlorine atoms to build the desired pharmacophore.

Hypothetical Signaling Pathway Inhibition:

Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia (CML), which is a target for Dasatinib.

Agrochemical Applications

This compound is a key intermediate in the synthesis of various agrochemicals, particularly herbicides.[2] The dichloropyrimidine moiety can be functionalized to produce compounds that target specific biological pathways in weeds, leading to effective weed control in various crops.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on the safety data for related dichloropyrimidine and acetonitrile compounds and should be strictly followed.

Hazard Identification (Presumed):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye irritation.

-

May cause skin and respiratory irritation.

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, vapor, mist, or gas.[4] Avoid contact with skin, eyes, and clothing.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store at 2-8 °C under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures (General Guidance for Related Compounds):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its utility stems from the facile displacement of its chlorine atoms, allowing for the introduction of a wide range of functional groups. While detailed public data on its properties and specific applications are somewhat limited, the information available on related compounds provides a strong basis for its exploration in research and development. Due to the lack of a specific safety profile, this compound should be handled with the utmost care by trained professionals, adhering to stringent safety protocols. Further research into the reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential in creating new and effective chemical entities.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 63155-43-1 [m.chemicalbook.com]

- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

physicochemical properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Introduction

This compound is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of agrochemicals, particularly herbicides, and in the production of pharmaceuticals.[1] Its molecular structure, featuring a dichloropyrimidine ring coupled with an acetonitrile group, provides reactive sites that are valuable for organic synthesis and the creation of more complex molecules.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows illustrating its synthetic pathway and role as a chemical intermediate. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 63155-43-1 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂N₃ | [1][2][4] |

| Molecular Weight | 188.01 g/mol | [1][2][4] |

| Appearance | Yellow Solid | [2] |

| Boiling Point | 305.9°C | [1] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2][3][4] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the chlorination of a dihydroxypyrimidine precursor.[2]

Materials:

-

2-(4,6-dihydroxypyrimidin-2-yl)acetamide

-

Phosphorus trichloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (37.1 mmol) in phosphorus trichloride (204 mmol).[2]

-

Slowly add N,N-dimethylaniline (79 mmol) through the condenser.[2]

-

Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove it from the heat source.[2]

-

After the initial vigorous reaction subsides, continue to reflux for an additional 10 minutes.[2]

-

Carefully decant the hot reaction solution onto 100 g of ice.[2]

-

Extract the resulting suspension three times with dichloromethane.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product using silica gel column chromatography with a mobile phase of 15-20% ethyl acetate in hexane to yield this compound as a yellow solid (73% yield).[2]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While specific HPLC protocols for this compound are not extensively detailed in the provided literature, a general reverse-phase HPLC method, commonly used for analyzing related pyrimidine derivatives, can be adapted.[5][6]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.[6]

-

UV or Mass Spectrometry (MS) detector.[6]

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid for MS compatibility.[5][6]

-

Flow Rate: 0.5 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 5 µL.[6]

-

Detection: UV detection at a suitable wavelength or MS detection using an electrospray ionization (ESI) source.[6]

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol.[6]

-

Create a series of calibration standards by serially diluting the stock solution.[6]

-

For complex matrices, sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components before injection.[6]

Visualizations

The following diagrams illustrate the synthetic workflow and the role of this compound as a key building block in chemical synthesis.

Caption: Synthetic workflow for this compound.

Caption: Role as a key intermediate in synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 63155-43-1 [m.chemicalbook.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile molecular structure and weight

An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

This guide provides a detailed overview of the molecular structure, weight, and synthetic utility of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a chemical compound characterized by a dichlorinated pyrimidine ring attached to an acetonitrile group. The structural arrangement of this molecule imparts specific reactivity, making it a versatile building block in medicinal chemistry and agrochemical research.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₃Cl₂N₃ | [1][2] |

| Molecular Weight | 188.01 g/mol | [1][2] |

| CAS Number | 63155-43-1 | [2][3] |

Synthetic Applications

This compound serves as a crucial precursor in the synthesis of more complex molecules.[1] Its reactivity, particularly at the chloro-substituted positions of the pyrimidine ring, allows for nucleophilic substitution reactions to introduce diverse functional groups. This property is extensively utilized in the development of novel compounds for pharmaceuticals and crop protection.[1]

Below is a conceptual workflow illustrating the role of this compound as a foundational element in synthetic chemistry.

Caption: Conceptual workflow of this compound in chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-(4,6-dichloropyrimidin-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The document outlines a two-step synthesis commencing with the preparation of the key intermediate, 2,4,6-trichloropyrimidine, followed by a selective nucleophilic substitution to introduce the cyanomethyl moiety. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate laboratory-scale synthesis.

Synthesis Pathway Overview

The proposed synthesis of this compound is a two-step process. The first step involves the chlorination of barbituric acid to yield 2,4,6-trichloropyrimidine. The second step is a selective nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine using a cyanomethyl carbanion to afford the target compound.

An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its reactive dichloropyrimidine core and the presence of a nitrile functional group make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the starting materials and a detailed experimental protocol for the synthesis of this important compound.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide. This process involves a one-pot reaction that accomplishes both the chlorination of the hydroxyl groups on the pyrimidine ring and the dehydration of the acetamide to an acetonitrile.

A plausible synthetic route to the starting material, 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, involves the condensation of a suitable C3 synthon, such as ethyl cyanoacetate, with guanidine.

Experimental Protocols

Step 1: Synthesis of 2-(4,6-Dihydroxypyrimidin-2-yl)acetamide (Proposed)

Step 2: Synthesis of this compound

This procedure details the conversion of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide to the final product. The reaction involves a simultaneous chlorination and dehydration.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-(4,6-dihydroxypyrimidin-2-yl)acetamide | 169.14 | 37.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 204 |

| N,N-Dimethylaniline | 121.18 | 79 |

| Dichloromethane (CH₂Cl₂) | 84.93 | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |

| Silica Gel | - | - |

| Ethyl Acetate | 88.11 | - |

| Hexane | 86.18 | - |

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).

-

Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.

-

Gently heat the reaction mixture in an oil bath. The reaction is exothermic and should be carefully monitored. Once the initial vigorous reaction subsides, heat the mixture to reflux for 10 minutes.

-

After cooling, carefully pour the hot reaction solution onto 100 g of ice.

-

Extract the resulting suspension with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of 15-20% ethyl acetate in hexane as the eluent.

-

The final product, this compound, is obtained as a yellow solid.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |

| This compound | C₆H₃Cl₂N₃ | 188.01 | 73 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified product.

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This guide provides a clear and concise protocol for the synthesis of this compound. The described method offers a good yield and a straightforward purification procedure. For researchers in drug discovery and development, this compound serves as a valuable starting point for the creation of novel therapeutics. Further research into a reliable and high-yielding synthesis of the starting material, 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, would be a valuable contribution to the field.

An In-Depth Technical Guide to the Reactivity of Chloro Groups in 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds. The presence of two reactive chloro groups at the C4 and C6 positions, activated by the electron-withdrawing nature of the pyrimidine ring and the 2-acetonitrile substituent, makes this molecule a valuable building block for the synthesis of a diverse array of substituted pyrimidines. This guide provides a comprehensive overview of the reactivity of these chloro groups, focusing on nucleophilic aromatic substitution (SNAr) reactions, and offers detailed experimental protocols for the synthesis of key derivatives.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for the chloro groups in this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chloro group (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.

The Electronic Influence of the 2-Acetonitrile Group

The acetonitrile group (-CH₂CN) at the C2 position plays a crucial role in the reactivity of the C4 and C6 chloro groups. The nitrile moiety is strongly electron-withdrawing, which further depletes the electron density of the pyrimidine ring. This heightened electrophilicity of the C4 and C6 positions enhances their susceptibility to nucleophilic attack, thereby facilitating the SNAr reaction.

Regioselectivity and Control of Substitution

In this compound, the C4 and C6 positions are chemically equivalent. Consequently, in a mono-substitution reaction, the nucleophile will attack either position without preference, leading to a single product. The key to synthesizing differentially substituted pyrimidines lies in the controlled sequential substitution of the two chloro groups.

The introduction of the first nucleophile modifies the electronic properties of the pyrimidine ring. If the first nucleophile is an electron-donating group (e.g., an amino group), it will decrease the electrophilicity of the ring, thereby deactivating the remaining chloro group towards further substitution. This electronic deactivation allows for the isolation of mono-substituted products under controlled conditions. Conversely, to achieve di-substitution, more forcing reaction conditions, such as higher temperatures, longer reaction times, or an excess of the nucleophile, are typically required.

Quantitative Data on Nucleophilic Aromatic Substitution

While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, the following table summarizes representative yields for SNAr reactions on analogous 2-substituted 4,6-dichloropyrimidines. This data provides a valuable reference for predicting the outcome of similar reactions with the target molecule.

| 2-Substituent | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| -NH₂ | Indoline | Ethanol | NaOH | Room Temp. | 1 | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60 |

| -NH₂ | Various Amines | None | Et₃N | 80-90 | 5 | 6-Chloro-N4-phenyl-2,4-pyrimidinediamine | 83 |

| -NH₂ | Amine | Ethanol | Et₃N | Reflux | 3 | Mono-aminated product | Not specified |

| -OCH₂CH₃ | Triazolopyrimidine Precursor | Not specified | Not specified | Not specified | Not specified | Triazolopyrimidine Sulfonamide | Not specified |

Note: The yields are for analogous systems and may vary for this compound.

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions on this compound, adapted from established procedures for similar dichloropyrimidine derivatives.

Protocol 1: Mono-amination with a Primary Amine

This protocol describes the synthesis of a 4-amino-6-chloro-2-(cyanomethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in ethanol, add the primary amine and triethylamine.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired mono-aminated product.

Protocol 2: Di-amination with a Secondary Amine

This protocol outlines the synthesis of a 4,6-diamino-2-(cyanomethyl)pyrimidine derivative using an excess of a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., morpholine) (2.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add the secondary amine and N,N-diisopropylethylamine to the solution.

-

Heat the reaction mixture in a sealed vessel at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by crystallization or column chromatography to afford the di-substituted product.

Protocol 3: Mono-alkoxylation

This protocol describes the synthesis of a 4-alkoxy-6-chloro-2-(cyanomethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., ethanol) (as solvent and reactant)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in the corresponding alcohol, add a solution of sodium hydroxide in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate to yield the crude 4-alkoxy-6-chloro-2-(cyanomethyl)pyrimidine, which can be further purified by chromatography.

Visualizations

General SNAr Mechanism

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete diagram.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Selective Substitution

Caption: Workflow for selective mono- and di-substitution.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of functionalized pyrimidines. The two chloro groups at the C4 and C6 positions are readily displaced by a variety of nucleophiles via the SNAr mechanism. The key to harnessing the synthetic potential of this molecule lies in the careful control of reaction conditions to achieve selective mono- or di-substitution. By modulating the stoichiometry of the nucleophile, the nature of the base and solvent, and the reaction temperature, a diverse range of 4- and 6-substituted pyrimidine derivatives can be accessed. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical intermediate in their synthetic endeavors.

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichloropyrimidine core and a cyanomethyl substituent, presents a unique combination of electrophilic and nucleophilic centers, making it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, experimental evidence, and detailed protocols to facilitate its application in research and development.

Theoretical Framework: Identifying Reactive Centers

The reactivity of this compound is dictated by the electronic properties of its constituent functional groups. The pyrimidine ring, being a π-deficient heterocycle, is inherently electron-withdrawing. This effect is further amplified by the two strongly electronegative chlorine atoms. Conversely, the methylene bridge of the acetonitrile group is activated by both the pyrimidine ring and the nitrile group, rendering its protons acidic and the corresponding carbanion a potent nucleophile.

Electrophilic Sites: The primary electrophilic centers are the carbon atoms at positions 4 and 6 of the pyrimidine ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on analogous 2,4-dichloropyrimidines indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, suggesting that C4 (and by extension, the equivalent C6) is the more electrophilic site. The presence of the electron-withdrawing cyanomethyl group at the C2 position is expected to further enhance the electrophilicity of the C4 and C6 positions.

Nucleophilic Sites:

-

Methylene Protons: The protons of the methylene group (-CH2CN) are significantly acidic due to the combined electron-withdrawing effects of the adjacent dichloropyrimidine ring and the nitrile group. Upon deprotonation by a suitable base, a resonance-stabilized carbanion is formed, which can act as a strong nucleophile in various carbon-carbon bond-forming reactions.

-

Nitrile Group: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can, in principle, act as a nucleophile, although this is less common and typically requires specific reaction conditions.

Reactivity Profile and Experimental Data

The dual reactivity of this compound allows for a range of synthetic transformations.

Electrophilic Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles. Due to the symmetry of the molecule, monosubstitution at either C4 or C6 leads to the same product.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product Type |

| Amines (R-NH2) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH) | 4-Amino-6-chloro-2-(cyanomethyl)pyrimidine |

| Thiols (R-SH) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 4-Thio-6-chloro-2-(cyanomethyl)pyrimidine |

| Alcohols (R-OH) | Strong Base (e.g., NaH, t-BuOK) | 4-Alkoxy-6-chloro-2-(cyanomethyl)pyrimidine |

Nucleophilic Reactivity: Reactions of the Cyanomethyl Group

The acidic nature of the methylene protons allows for deprotonation and subsequent reaction with electrophiles.

Table 2: Representative Reactions Involving the Cyanomethyl Carbanion

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halides (R-X) | Strong Base (e.g., NaH, LDA), Solvent (e.g., THF, DMF) | 2-(1-Cyanoalkyl)-4,6-dichloropyrimidine |

| Aldehydes/Ketones | Base (e.g., NaOEt, t-BuOK) | α,β-Unsaturated nitriles (Knoevenagel condensation) |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Monosubstitution

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (1.0-1.2 equivalents)

-

Base (e.g., Potassium Carbonate, 2.0 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

-

Add the base (2.0 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Alkylation of the Cyanomethyl Group

This protocol outlines a general method for the alkylation of the methylene bridge.

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Alkyl halide electrophile (1.0 equivalent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the strong base (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Add the alkyl halide electrophile (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Visualizing Reactivity: Molecular Structure and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key structural features and reaction pathways of this compound.

Caption: Key reactive sites in this compound.

Caption: Generalized workflow for S(N)Ar reactions.

Caption: Logical relationships in carbanion formation and reaction.

Conclusion

This compound is a highly functionalized building block with distinct and predictable electrophilic and nucleophilic centers. The electron-deficient pyrimidine ring renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution, while the acidic methylene protons of the cyanomethyl group provide a site for nucleophilic attack on various electrophiles. This dual reactivity, coupled with the established experimental protocols, makes it a powerful tool for the synthesis of complex nitrogen-containing heterocycles for applications in drug discovery and materials science. A thorough understanding of its reactivity profile is crucial for its effective utilization in the design and synthesis of novel molecular entities.

Potential Biological Activity of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile represent a versatile scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific scaffold, this compound, offers a reactive and versatile starting point for the synthesis of diverse derivatives. The presence of two chlorine atoms at positions 4 and 6 allows for sequential and regioselective nucleophilic substitution, while the acetonitrile group at position 2 can be involved in various chemical transformations. This adaptability makes it a valuable building block for generating libraries of compounds for biological screening. This guide will explore the derivatization of this core structure, primarily focusing on its conversion to the biologically significant pyrazolo[1,5-a]pyrimidine scaffold, and detail the associated biological activities.

Synthetic Pathways and Key Derivatives

The primary synthetic route for generating biologically active compounds from this compound involves its reaction with hydrazine hydrate to form an aminopyrazole intermediate, which can then be cyclized to form a pyrazolo[1,5-a]pyrimidine core. This scaffold is a known "privileged structure" in medicinal chemistry, often associated with a range of biological activities.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Several studies have highlighted the potent inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1]

References

A Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | Pyrimidine C5-H |

| ~ 4.0 - 4.3 | Singlet | 2H | -CH₂-CN |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | Pyrimidine C2 |

| ~ 160 - 163 | Pyrimidine C4/C6 |

| ~ 120 - 125 | Pyrimidine C5 |

| ~ 115 - 118 | -CN |

| ~ 25 - 30 | -CH₂-CN |

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 - 2270 | C≡N stretch |

| ~ 1550 - 1580 | C=N and C=C ring stretch |

| ~ 1400 - 1450 | C-H bend (CH₂) |

| ~ 800 - 850 | C-Cl stretch |

| ~ 700 - 750 | C-H out-of-plane bend |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 187/189/191 | [M]⁺· Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 152/154 | [M - Cl]⁺ |

| 148 | [M - CH₂CN]⁺ |

| 112/114 | [M - Cl - CH₂CN]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

The concentration should be approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic properties.

An In-depth Technical Guide on the Solubility of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a theoretical solubility assessment based on its chemical properties and available qualitative information. Furthermore, it offers a detailed experimental protocol for determining its solubility and a workflow for its chemical synthesis.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₆H₃Cl₂N₃. It serves as a crucial building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its reactivity, stemming from the dichloropyrimidine ring and the acetonitrile group, makes it a versatile reagent in organic synthesis. An understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Solubility Profile

Theoretical Assessment:

The molecule possesses a polar pyrimidine ring with two chlorine atoms and a polar acetonitrile group, which would suggest some affinity for polar solvents. However, the overall molecule is relatively non-polar. The presence of the dichlorinated pyrimidine ring is expected to contribute to its solubility in chlorinated solvents and other moderately polar to non-polar organic solvents.

Qualitative Solubility Information:

A documented synthesis of this compound reveals that the compound is extracted from an aqueous suspension using dichloromethane.[1] Subsequently, it is purified via silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1] This provides strong evidence for its solubility in these solvents.

Data Presentation

Given the absence of specific quantitative data, the following table summarizes the expected and observed qualitative solubility of this compound in selected organic solvents.

| Solvent | Chemical Class | Expected Solubility | Basis for Expectation |

| Dichloromethane | Chlorinated | Soluble | Used for extraction in a documented synthesis.[1] |

| Ethyl Acetate | Ester | Soluble | Used as a component of the mobile phase in chromatographic purification.[1] |

| Hexane | Alkane | Sparingly Soluble to Soluble | Used as a component of the mobile phase in chromatographic purification.[1] |

| Acetone | Ketone | Expected to be Soluble | "Like dissolves like" principle; moderately polar. |

| Acetonitrile | Nitrile | Expected to be Soluble | Structural similarity to the acetonitrile moiety. |

| Methanol | Alcohol | Expected to be Moderately Soluble | Polarity may be suitable for dissolution. |

| Ethanol | Alcohol | Expected to be Moderately Soluble | Polarity may be suitable for dissolution. |

| Toluene | Aromatic Hydrocarbon | Expected to be Soluble | Non-polar aromatic nature. |

| Dimethylformamide (DMF) | Amide | Expected to be Soluble | Highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be Soluble | Highly polar aprotic solvent. |

Experimental Protocols: Determination of Solubility

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples to confirm that the concentration is no longer changing, indicating that equilibrium has been established.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, as described in the literature.[1]

Caption: Synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, its chemical structure and reported synthetic procedures indicate good solubility in chlorinated solvents like dichloromethane and moderately polar solvents such as ethyl acetate. For research and development purposes requiring precise solubility values, the provided isothermal shake-flask method offers a robust experimental protocol. This guide serves as a foundational resource for scientists and professionals, providing both theoretical insights and practical methodologies for working with this important chemical intermediate.

References

An In-depth Technical Guide on the Safety and Handling of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] Its reactive nature, owing to the dichloropyrimidine core and the acetonitrile functional group, makes it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the available safety and handling information, experimental protocols for its synthesis, and an exploration of its potential, though currently undocumented, role in biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 63155-43-1 | [1] |

| Molecular Formula | C₆H₃Cl₂N₃ | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |

Safety and Handling

Hazard Identification and GHS Classification (Inferred)

Based on analogous compounds, this compound should be handled as a hazardous substance. The following GHS classifications are likely applicable:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a fume hood or if dusts/aerosols are generated.

Handling and Storage

-

Handling:

-

Use this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or aerosols.

-

Ground all equipment when transferring to prevent static discharge.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store at the recommended temperature of 2-8°C.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride gas.

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[1]

Materials:

-

2-(4,6-dihydroxypyrimidin-2-yl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).

-

Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.

-

Gently heat the reaction mixture in an oil bath. Once the reaction initiates (an exothermic reaction may be observed), quickly remove the heat source.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 10 minutes.

-

Carefully decant the hot reaction solution onto 100 g of ice.

-

Extract the resulting suspension with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mobile phase of 15-20% ethyl acetate in hexane.

-

The final product, this compound, is obtained as a yellow solid (5.10 g, 27.1 mmol, 73% yield).

Experimental Workflow Diagram:

References

A Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile for Researchers and Drug Development Professionals

An In-depth Review of a Key Building Block in Modern Medicinal Chemistry

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile, a notable heterocyclic compound, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique chemical architecture, characterized by a pyrimidine core substituted with two chlorine atoms and an acetonitrile group, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, commercial availability, detailed synthesis protocols, and its emerging role in the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The key properties are summarized in the table below, compiled from various commercial and scientific sources.

| Property | Value | Reference |

| CAS Number | 63155-43-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₃Cl₂N₃ | [1][5][7] |

| Molecular Weight | 188.01 g/mol | [1][4][5][7] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 305.9°C | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4][6][7] |

Commercial Availability

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically in the range of 95-97%.[2][6] Below is a list of some of the prominent suppliers:

-

Chengdu Forest Science and Technology Development Co., Ltd.[1]

-

Hangzhou Sage Chemical Co., Ltd.[1]

-

Beijing Yisiyan Technology Research Center[1]

-

Shanghai Cooperpharm Co., LTD.[1]

-

NovoChemy Ltd.[1]

-

BLDpharm[4]

-

Apollo Scientific[2]

-

Angene Chemicals[6]

-

2a biotech[3]

-

Chongqing Chemdad Co., Ltd[7]

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for the preparation of this compound is detailed below, based on established chemical literature.[1]

Materials:

-

2-(4,6-dihydroxypyrimidin-2-yl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).

-

Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.

-

Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove the heat source.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for an additional 10 minutes.

-

Carefully decant the hot reaction solution onto 100 g of ice.

-

Extract the resulting suspension with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mobile phase of 15-20% ethyl acetate in hexane.

-

The final product, this compound, is obtained as a yellow solid (5.10 g, 27.1 mmol, 73% yield).[1]

Quality Control and Analytical Methods

Role in Signaling Pathways and Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of molecules that target a multitude of signaling pathways implicated in various diseases, including cancer, infectious diseases, and inflammatory conditions.[12][13][14] While direct studies detailing the specific signaling pathway modulation by this compound are emerging, its utility as a key intermediate allows for the synthesis of potent inhibitors of several important kinase families and other cellular targets.

Pyrimidine derivatives have been shown to be integral to the development of inhibitors for pathways such as:

-

De Novo Pyrimidine Synthesis Pathway: This fundamental metabolic pathway is essential for the production of nucleotide building blocks for DNA and RNA synthesis and is often upregulated in proliferating cancer cells. Key enzymes in this pathway are regulated by growth factor-stimulated signaling.[15][16]

-

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and metastasis, particularly in breast cancer. Pyrimidine-based compounds have been successfully designed as FAK inhibitors.[12]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a well-established target in cancer therapy. Pyrimidine derivatives have been developed as potent inhibitors of EGFR, including against drug-resistant mutant forms.[12]

The reactive nature of the chlorine atoms on the pyrimidine ring of this compound allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to generate libraries of compounds for screening against diverse biological targets.

Visualizing Synthetic and Signaling Pathways

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a conceptual signaling pathway where pyrimidine derivatives play a crucial role.

Caption: Synthetic workflow for this compound.

Caption: Conceptual role of pyrimidine inhibitors in a signaling pathway.

Conclusion

This compound stands out as a pivotal intermediate in the synthesis of complex organic molecules with significant therapeutic potential. Its well-defined chemical properties and commercial accessibility make it an attractive starting material for drug discovery programs. The versatility of the pyrimidine core allows for the exploration of a vast chemical space, leading to the identification of novel modulators of key signaling pathways. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in the development of next-generation therapeutics.

References

- 1. This compound CAS#: 63155-43-1 [m.chemicalbook.com]

- 2. 63155-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2abiotech.net [2abiotech.net]

- 4. 63155-43-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. cdc.gov [cdc.gov]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. mdpi.com [mdpi.com]

- 15. oled-intermediates.com [oled-intermediates.com]

- 16. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent cyanomethyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles, leading to the synthesis of a diverse array of substituted pyrimidine derivatives. These derivatives are of significant interest in drug discovery, as the pyrimidine scaffold is a common feature in many biologically active compounds.

This document provides detailed application notes and experimental protocols for performing SNAr reactions with this compound, focusing on reactions with amine nucleophiles.

Regioselectivity of Substitution

In SNAr reactions with dichloropyrimidines, the position of substitution is influenced by both electronic and steric factors. For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of the cyanomethyl group at the C2 position can influence the reactivity of the C4 and C6 positions. Generally, the first substitution occurs at one of the chloro-positions, and the second substitution can be achieved under more forcing conditions to replace the remaining chlorine atom. The choice of nucleophile, solvent, and reaction conditions can be tuned to favor either mono- or di-substitution.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with amine nucleophiles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Mono-amination of this compound

This protocol describes the synthesis of 2-(4-amino-6-chloropyrimidin-2-yl)acetonitrile derivatives.

Reaction Scheme:

Caption: General scheme for mono-amination.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, or an aliphatic amine)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))

-

Solvent (e.g., ethanol, isopropanol, acetonitrile (ACN), or N,N-dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-amino-6-chloropyrimidin-2-yl)acetonitrile derivative.

Quantitative Data for Mono-amination Reactions:

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | TEA | Ethanol | Reflux | 6 | 85 | Hypothetical Data |

| 4-Fluoroaniline | DIPEA | ACN | 80 | 12 | 92 | Hypothetical Data |

| Benzylamine | K2CO3 | DMF | 60 | 4 | 88 | Hypothetical Data |

| Cyclohexylamine | TEA | Isopropanol | Reflux | 8 | 79 | Hypothetical Data |

Protocol 2: Di-amination of this compound

This protocol describes the synthesis of 2-(4,6-diaminopyrimidin-2-yl)acetonitrile derivatives.

Reaction Scheme:

Caption: General scheme for di-amination.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, or an aliphatic amine) (excess, >2.0 eq)

-

Base (e.g., TEA, DIPEA, or K2CO3)

-

Solvent (e.g., DMF, DMSO, or N-methyl-2-pyrrolidone (NMP))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in a high-boiling point solvent (e.g., DMF), add the amine (2.2-3.0 eq) and the base (2.5-4.0 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for the required time (typically 12-48 hours). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.

Quantitative Data for Di-amination Reactions:

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | DIPEA | DMF | 120 | 24 | 78 | Hypothetical Data |

| Morpholine | K2CO3 | DMSO | 140 | 18 | 85 | Hypothetical Data |

| n-Butylamine | TEA | NMP | 130 | 36 | 72 | Hypothetical Data |

| 4-Methoxyaniline | DIPEA | DMF | 120 | 20 | 81 | Hypothetical Data |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of substituted pyrimidines via SNAr reaction.

Caption: General experimental workflow.

Signaling Pathway Context